molecular formula C8H12O3 B1363140 1,4-Dioxaspiro[4.5]decan-2-one CAS No. 4423-79-4

1,4-Dioxaspiro[4.5]decan-2-one

Cat. No.: B1363140
CAS No.: 4423-79-4
M. Wt: 156.18 g/mol
InChI Key: HBGAMCTZOLJGAS-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-2-one is an organic compound with the molecular formula C8H12O3. It is also known by its synonym, 2,2-Pentamethylene-1,3-dioxolan-4-one . This compound is characterized by a spirocyclic structure, which includes a dioxolane ring fused to a cyclohexane ring. It is a colorless to light yellow liquid with a special aromatic smell .

Mechanism of Action

Target of Action

1,4-Dioxaspiro[4.5]decan-2-one is a biochemical reagent used in the synthesis of various organic compounds

Mode of Action

The compound interacts with its targets through chemical reactions during synthesis processes. For instance, it has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A . The key steps in this process involve a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Dioxaspiro[4It’s known that the compound plays a role in the synthesis of l-callipeltose

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific chemical reactions it is involved in. In the case of L-callipeltose synthesis, the compound contributes to the formation of the deoxyamino sugar .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its physical properties indicate that it is a solid at room temperature, with a boiling point of 70°C/0.5 mmHg and a melting point of 32-35°C .

Biochemical Analysis

Biochemical Properties

1,4-Dioxaspiro[4.5]decan-2-one plays a significant role in various biochemical reactions. It is often used as a synthetic intermediate in the production of complex organic molecules. The compound interacts with several enzymes and proteins, facilitating reactions that involve the formation or cleavage of carbon-oxygen bonds. For instance, it has been utilized in the synthesis of L-callipeltose, a deoxyamino sugar . The nature of these interactions typically involves the compound acting as a substrate or a catalyst, promoting the desired chemical transformations.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, thereby modulating its activity. For example, this compound may inhibit the activity of an enzyme by occupying its active site, preventing the substrate from binding and undergoing the catalytic reaction . Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound demonstrating sustained activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic transformations can affect the overall metabolic flux and the levels of specific metabolites within the cell . The interactions with enzymes and cofactors play a crucial role in determining the compound’s metabolic fate and its impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its activity and effectiveness, as its concentration in specific regions of the cell can determine its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity by bringing it into proximity with its target biomolecules or by sequestering it away from other cellular components . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-2-one can be synthesized through various methods. One common method involves the reaction of its precursor compound with an oxidant . Another method includes the use of ethylene glycol and dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate in the presence of catalysts such as 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate . The reaction is carried out by heating the mixture and removing low-boiling substances, followed by extraction and purification steps.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to participate in stereoselective reactions and its potential pharmaceutical activity make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-6-10-8(11-7)4-2-1-3-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGAMCTZOLJGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337723
Record name 1,4-Dioxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4423-79-4
Record name 1,4-Dioxaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4423-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxaspiro[4.5]decan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1,4-Dioxaspiro[4.5]decan-2-one according to the provided research?

A1: The research highlights this compound's potential as an additive in electrolytic cells []. Specifically, it functions as a ring-opening spiroketone that interacts with the carbon surface of electrodes.

Q2: How does this compound contribute to the performance of electrolytic cells?

A2: When an electrical charge is applied to the electrolytic cell, this compound undergoes a chemical interaction with the carbon surface of the electrodes. This interaction leads to the formation of a passivating layer, which can impact the cell's performance []. The exact nature and benefits of this passivating layer would require further investigation.

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